4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chloro group at the 4-position and a cyano group at the 6-position. Its synthesis typically involves halogenation and cyanation steps, though specific protocols vary depending on the substitution pattern .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJYGYGAVOSCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694605 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-70-9 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935466-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 935466-70-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolo-pyridine framework, which is known for contributing to various pharmacological properties.
- Molecular Formula : C8H4ClN3
- Molar Mass : 177.59 g/mol
- Structure : The compound is characterized by a pyrrolo[2,3-b]pyridine core with a chloro and a carbonitrile group, enhancing its reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, related compounds have shown promising activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
These findings suggest that modifications to the pyrrolo-pyridine structure can lead to enhanced antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of specific kinases:
- LRRK2 Inhibitors : Compounds derived from this scaffold have been identified as potential LRRK2 inhibitors, which are relevant in the context of Parkinson's disease.
- JAK1 and Met Kinase Inhibitors : These kinases play crucial roles in various signaling pathways associated with cancer and inflammatory diseases. The pyrrolo-pyridine structure may provide a basis for developing selective inhibitors targeting these pathways .
Study on Structure-Activity Relationships (SAR)
A recent study focused on the SAR of pyrrole derivatives demonstrated that substituents at specific positions significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain targets while reducing toxicity .
Synthesis and Evaluation
The synthesis of this compound involves cyclization reactions starting from pyridine derivatives. A typical synthetic route includes:
- Esterification of pyridine dicarboxylates.
- Chlorination followed by cyclization using sodium hydride.
- Isolation through silica gel column chromatography.
This synthetic pathway illustrates the feasibility of producing this compound for biological evaluation .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has shown promise as a lead compound in drug development, particularly for targeting cancer and infectious diseases. Its bioactive properties allow it to interact with specific enzymes and receptors involved in disease pathways.
Enzymatic Inhibition : Research indicates that this compound exhibits significant inhibitory effects on various kinases related to cancer pathways. The structural characteristics facilitate effective interaction with these biological targets, making it a candidate for drug development aimed at cancer treatment.
Case Study : A study demonstrated that derivatives of this compound could inhibit the activity of specific kinases involved in tumor growth, thus providing a foundation for developing targeted therapies.
Agrochemical Applications
The compound can also be utilized in agrochemical formulations aimed at pest control or plant growth regulation. Its potential to interact with biological targets suggests that it may serve as an effective pesticide or herbicide.
Research Findings : Preliminary studies have indicated that the compound can disrupt metabolic pathways in pests, leading to their mortality. This property can be harnessed to develop safer and more effective agricultural chemicals.
Biochemical Research
In biochemical research, this compound is used to study various biological processes and pathways involving pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action : The compound influences cell signaling pathways and gene expression by modulating the activity of signaling molecules such as MAP kinases. This modulation leads to altered gene expression and metabolic changes within cells.
Chemical Reactions
The compound undergoes various chemical reactions that can be exploited for synthetic applications:
- Substitution Reactions : The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions.
- Cyclization Reactions : It can also engage in cyclization reactions to form more complex heterocyclic structures.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2.1 Substituent Effects on Reactivity and Physical Properties
The substituents on the pyrrolo[2,3-b]pyridine scaffold significantly alter physical and chemical behaviors. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (CN, Cl): The cyano group at position 6 increases polarity and reactivity, making the compound a versatile intermediate for further functionalization (e.g., conversion to tetrazoles via [2+3] cycloaddition) . Chlorine at position 4 directs electrophilic substitutions and stabilizes the aromatic system.
- Substituent Position: Derivatives with substituents at position 5 (e.g., aldehyde or ester) exhibit distinct reactivity compared to those modified at position 4. For example, ethyl carboxylates () are prone to hydrolysis, whereas carbonitriles resist such transformations .
- The furan-containing derivative 6h demonstrated antimicrobial properties, while carbonitrile analogs (10a–c) were evaluated for cytotoxicity .
2.3 Physicochemical Properties
- Melting Points: Carbonitrile derivatives (e.g., 10a, 6h) exhibit high melting points (>300°C and 192–193°C, respectively), attributed to strong intermolecular interactions (dipole-dipole, π-stacking) .
- Solubility: Methoxy-substituted analogs () show improved solubility in polar solvents compared to chloro-carbonitrile derivatives.
- pKa Values: The amine derivative 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine has a predicted pKa of 14.21, indicating moderate basicity, whereas carbonitriles are less basic due to the electron-withdrawing cyano group .
Preparation Methods
Synthetic Route via Carboxamide Intermediate
A prominent method involves the transformation of a pyrrolo[2,3-b]pyridine-6-carboxamide precursor into the target nitrile compound. This approach is detailed in recent chemical literature and commercial synthesis reports.
- Starting Material: 1H-pyrrolo[2,3-b]pyridine-6-carboxamide (or analogous derivatives).
- Reagents: Trifluoroacetic anhydride (TFAA), triethylamine (TEA), dichloromethane (DCM).
- Reaction Conditions: The carboxamide is treated with TFAA in DCM at room temperature, stirred for approximately 6 hours.
- Workup: The reaction mixture is poured into ice water, extracted with DCM, washed with water and saturated brine, then dried over anhydrous sodium sulfate.
- Purification: Column chromatography or cryoconcentration yields the nitrile product.
| Parameter | Data |
|---|---|
| Yield | Approximately 73.4% |
| Reaction Time | 6 hours |
| Purification | Column chromatography or cryoconcentration |
This method is supported by the synthesis report from ChemicalBook, where the yield and conditions are optimized for high efficiency.
Alternative Multi-step Synthesis from Heterocyclic Precursors
Another approach involves multi-step reactions starting from commercially available heterocyclic compounds, such as substituted pyridines or pyrroles, with subsequent functionalization to introduce the nitrile and chloro groups.
- Step 1: Formation of the fused heterocyclic core via cyclization reactions.
- Step 2: Introduction of the nitrile group through nucleophilic substitution or cyanation reactions.
- Step 3: Chlorination at the appropriate position using chlorinating agents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
- Elevated temperatures (often 80–120°C).
- Use of polar aprotic solvents such as dimethylformamide (DMF) or DCM.
- Catalysts like copper or palladium complexes may facilitate cyanation or chlorination steps.
Note: Specific protocols vary depending on the starting material and desired substitution pattern.
Synthesis via Cross-Coupling and Functional Group Interconversions
Recent advances include the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the nitrile group or chloro substituents onto pre-formed heterocyclic cores.
- Preparation of halogenated heterocycles: Chlorinated pyrrolo[2,3-b]pyridines are synthesized via selective chlorination.
- Cyanation: Nucleophilic or catalytic cyanation introduces the nitrile group at specific positions.
- Final Functionalization: Adjustments to substitution patterns are achieved through selective reactions under controlled conditions.
Reaction Data Summary Table
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Carboxamide to Nitrile | Pyrrolo[2,3-b]pyridine-6-carboxamide | TFAA, TEA, DCM | Room temperature, 6 hours | 73.4% | Commercially validated |
| Multi-step heterocycle synthesis | Pyridine derivatives | Chlorinating agents, cyanating agents | 80–120°C, polar solvents | 50–80% | Requires multiple steps |
| Cross-coupling | Halogenated heterocycles | Pd catalysts, RCN | Reflux, inert atmosphere | 60–85% | High selectivity |
Research Findings and Observations
- The carboxamide-based method is favored for its simplicity, high yield, and scalability, making it suitable for industrial applications.
- Reaction optimization involves controlling temperature, solvent choice, and reagent equivalents to maximize yield and purity.
- Safety considerations include handling reagents like TFAA and chlorinating agents under appropriate fume hood conditions.
Q & A
Advanced Research Question
- Position 4 (chlorine) : Enhances electrophilicity, facilitating nucleophilic aromatic substitution. It also increases binding affinity to kinase targets .
- Position 6 (nitrile) : Acts as a hydrogen-bond acceptor, critical for interactions with biological targets (e.g., ATP-binding pockets) .
Comparative studies show that replacing chlorine with bulkier groups (e.g., iodine) reduces solubility but improves thermal stability .
What are the best practices for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Process optimization : Use continuous flow reactors for exothermic reactions to control temperature .
- Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
- Quality control : Implement in-process analytics (e.g., TLC monitoring) to minimize byproducts .
How can computational modeling predict electronic effects of substituents on this scaffold?
Advanced Research Question
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity (e.g., HOMO-LUMO gaps for nitrile reactivity) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
Tools like Gaussian or AutoDock validate substituent effects observed experimentally .
What role does this compound play in medicinal chemistry scaffold design?
Basic Research Question
The pyrrolo[2,3-b]pyridine core is a privileged scaffold due to:
- Versatile functionalization : Positions 4 and 6 allow modular modifications for structure-activity relationship (SAR) studies .
- Bioisosterism : Mimics purine rings, enabling kinase inhibition (e.g., JAK2/STAT3 pathways) .
Derivatives show antidiabetic, antitumor, and antiviral activities in preclinical models .
How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
Advanced Research Question
- Deuterium exchange : Confirm NH/OH protons via D2O shaking (e.g., δH = 5.54 ppm for NH2 ).
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives (e.g., aromatic regions in 14H systems) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine ).
What are the key considerations for assessing compound stability under storage or experimental conditions?
Basic Research Question
- Thermal stability : DSC/TGA analysis reveals decomposition temperatures (e.g., mp >200°C for most derivatives ).
- Light sensitivity : Store in amber vials if conjugated systems are prone to photodegradation .
- Moisture control : Use desiccants for hygroscopic nitrile-containing compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
